molecular formula C9H14N2 B3210046 3-(4-Methylpyridin-3-YL)propan-1-amine CAS No. 1060805-02-8

3-(4-Methylpyridin-3-YL)propan-1-amine

Cat. No.: B3210046
CAS No.: 1060805-02-8
M. Wt: 150.22 g/mol
InChI Key: PKTUUZGUHNUYIU-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-YL)propan-1-amine is a secondary amine featuring a propan-1-amine backbone substituted at the third carbon with a 4-methylpyridin-3-yl group. The pyridine ring’s methyl group at the 4-position and nitrogen at the 3-position contribute to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTUUZGUHNUYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306286
Record name 4-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-02-8
Record name 4-Methyl-3-pyridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060805-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-YL)propan-1-amine typically involves the reaction of 4-methylpyridine with a suitable alkylating agent, followed by amination. One common method is the reductive amination of 4-methylpyridine with 3-bromopropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Methylpyridin-3-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences :
  • 3-(1H-Imidazol-1-yl)propan-1-amine (): Replaces the pyridine ring with an imidazole, enhancing hydrogen-bonding capacity due to imidazole’s dual nitrogen atoms. Synthesized via condensation of N-substituted piperidones under acidic conditions (65–68% yield) .
  • Dexchlorpheniramine maleate (): Contains a pyridin-2-yl and 4-chlorophenyl group. The pyridine’s 2-position substitution and chlorine atom increase its antihistamine potency .
  • OX03771 (): Features a phenoxy group and styryl substituent, enabling squalene synthase inhibition. Synthesized via palladium-catalyzed coupling (EC50 = 526 nM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* Solubility
3-(4-Methylpyridin-3-YL)propan-1-amine ~150.2 (estimated) 4-Methylpyridin-3-yl ~1.5 Moderate
3-(1H-Imidazol-1-yl)propan-1-amine 125.16 Imidazole ~0.8 High
Dexchlorpheniramine maleate 435.36 Pyridin-2-yl, 4-chlorophenyl ~3.2 Low
OX03771 297.40 Phenoxy, styryl ~4.0 Low

*Estimated via analogous substituent contributions. The methyl group in the target compound likely enhances lipophilicity compared to polar analogs (e.g., imidazole derivatives).

Key Research Findings

  • Substituent Position Matters : Dexchlorpheniramine’s pyridin-2-yl group is optimal for antihistamine activity, whereas pyridin-3-yl analogs may favor other targets .
  • Steric vs. Electronic Effects : OX03771’s styryl group enhances potency, but meta-substitution abolishes activity, emphasizing substituent geometry .
  • Synthetic Flexibility : Copper-catalyzed methods () enable diverse propan-1-amine derivatives, though yields vary with substituent complexity .

Biological Activity

3-(4-Methylpyridin-3-YL)propan-1-amine, an organic compound with the molecular formula C9H14N2, is a derivative of pyridine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

The biological activity of 3-(4-Methylpyridin-3-YL)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, leading to modulation of various biological pathways. These interactions are critical for understanding its potential therapeutic applications.

Scientific Research Applications

3-(4-Methylpyridin-3-YL)propan-1-amine has several applications across different fields:

  • Chemistry : Used as a building block in the synthesis of more complex organic molecules.
  • Biology : Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
  • Medicine : Explored for potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Details
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Receptor BindingPotential to bind to neurotransmitter receptors, influencing synaptic transmission.
Antimicrobial PropertiesInvestigated for antibacterial and antifungal activities against various pathogens .

Case Studies and Research Findings

Several studies have examined the biological effects of 3-(4-Methylpyridin-3-YL)propan-1-amine:

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic processes. For instance, it has been shown to modulate the activity of enzymes related to neurotransmitter systems .
  • Antimicrobial Activity : In vitro studies have demonstrated that 3-(4-Methylpyridin-3-YL)propan-1-amine exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest potent effects comparable to established antibiotics .
  • Therapeutic Potential : The compound has been studied for its potential anti-inflammatory properties. Preliminary results indicate that it may reduce inflammation markers in cellular models, warranting further investigation into its use as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Methylpyridin-3-YL)propan-1-amine, a comparison with structurally similar compounds is essential:

Compound Key Features Biological Activity
3-(3-Methylpyridin-4-YL)propan-1-amineSimilar structure; different position of methyl groupModerate enzyme inhibition; less potent antimicrobial activity
3-(4-Methylpiperazin-1-YL)propan-1-amineContains piperazine ring; enhanced receptor interactionsHigher selectivity towards certain receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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